2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine
Overview
Description
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and a pyrazole ring, which are known for their significant biological and pharmacological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The compound 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine is a complex molecule with potential biological activity. Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that furan derivatives may interact with a variety of cellular targets, but the specific targets of this compound remain to be identified.
Mode of Action
Furan derivatives have been found to interact with multiple receptors, suggesting a potential mechanism of action
Biochemical Pathways
Furan derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways
Result of Action
Furan derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furan and pyrazole rings. The final step involves the coupling of these rings with N-methylethan-1-amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid, while reduction of the pyrazole ring can yield pyrazolidine derivatives .
Scientific Research Applications
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
2-furylpyrazole: Similar structure but lacks the N-methylethan-1-amine group.
Furan-2-carboxylic acid: Contains the furan ring but differs in the functional groups attached.
Pyrazole derivatives: Various compounds with the pyrazole ring but different substituents.
Uniqueness
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine is unique due to the combination of the furan and pyrazole rings with the N-methylethan-1-amine group. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(furan-2-yl)pyrazol-1-yl]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-11-4-5-13-8-9(7-12-13)10-3-2-6-14-10/h2-3,6-8,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQWTFNTDOXGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=C(C=N1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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